Product packaging for 3-(7H-purin-6-yl)aniline(Cat. No.:CAS No. 918537-10-7)

3-(7H-purin-6-yl)aniline

Cat. No.: B11892897
CAS No.: 918537-10-7
M. Wt: 211.22 g/mol
InChI Key: PZFBKVWNGJUVMV-UHFFFAOYSA-N
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Description

3-(7H-Purin-6-yl)aniline is a valuable chemical scaffold in medicinal chemistry and anticancer drug discovery. This aromatic purine derivative serves as a key synthetic intermediate for the development of novel protein kinase inhibitors. Scientific studies on closely related aniline derivatives of purines have demonstrated their significant potential in pharmacological research, particularly as inhibitors of critical kinases such as Abl tyrosine kinase and Protein Kinase B/Akt, which are prominent targets in oncology . Researchers utilize this compound as a core building block to create more complex molecules for probing biological pathways. Structural analogs, formed by linking the purine-aniline core to various pharmacophores via sulfonamide or other linkages, have shown enhanced anti-proliferative activity against a range of human cancer cell lines and have exhibited high specific protein kinase inhibitory activities in biological evaluations . The compound is intended for use in laboratory research applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N5 B11892897 3-(7H-purin-6-yl)aniline CAS No. 918537-10-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918537-10-7

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

3-(7H-purin-6-yl)aniline

InChI

InChI=1S/C11H9N5/c12-8-3-1-2-7(4-8)9-10-11(15-5-13-9)16-6-14-10/h1-6H,12H2,(H,13,14,15,16)

InChI Key

PZFBKVWNGJUVMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=C3C(=NC=N2)N=CN3

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 3 7h Purin 6 Yl Aniline

Retrosynthetic Analysis and Precursor Identification for 3-(7H-purin-6-yl)aniline

A retrosynthetic analysis of this compound primarily involves the disconnection of the C-N bond between the C6 position of the purine (B94841) ring and the amino group of the aniline (B41778) moiety. This strategic bond cleavage points to two key precursors: a purine core functionalized with a suitable leaving group at the 6-position and a meta-substituted aniline derivative.

The most common and readily available purine precursor is 6-chloropurine (B14466). Its chloro-substituent serves as an excellent leaving group for nucleophilic aromatic substitution reactions. For the aniline component, 3-aminobenzonitrile (B145674) or 3-nitroaniline (B104315) are viable starting materials. The nitrile group in 3-aminobenzonitrile can be reduced to an amino group in a subsequent step, or the nitro group of 3-nitroaniline can be reduced to form the desired aniline.

Methodologies for the Direct Synthesis of this compound

The direct synthesis of this compound can be achieved through several established and emerging chemical reactions.

Established Reaction Pathways and Optimization

The most conventional method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 6-chloropurine with 3-aminoaniline in a suitable solvent, often a polar aprotic solvent like isopropanol (B130326) or dimethylformamide (DMF), and typically in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Optimization of this reaction often involves screening different bases, solvents, and reaction temperatures to maximize the yield and minimize reaction times.

A study on the synthesis of N-(purin-6-yl)dipeptides utilized a similar nucleophilic substitution reaction where 6-chloropurine was reacted with (S)-amino acids in an aqueous sodium carbonate solution under reflux. nih.gov This highlights the versatility of the SNAr reaction for creating C-N bonds at the 6-position of the purine ring.

Novel Approaches in C-N Coupling for Purine-Aniline Linkage

Modern organic synthesis offers more sophisticated methods for C-N bond formation, particularly through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction would involve coupling an aryl halide (6-chloropurine) with an amine (3-aminoaniline) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgjk-sci.com

The advantages of the Buchwald-Hartwig amination include milder reaction conditions, broader substrate scope, and often higher yields compared to traditional SNAr reactions. acsgcipr.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. jk-sci.comyoutube.com Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, also present an alternative, often using arylboronic acids as coupling partners. rsc.orgresearchgate.net

The selection of the appropriate catalyst system, including the palladium precursor and the phosphine ligand, is crucial for the success of the Buchwald-Hartwig reaction. A variety of phosphine ligands, such as BINAP and DPPF, have been developed to improve the efficiency and scope of this transformation. jk-sci.com

Stereoselective Synthesis of Chiral Derivatives (if applicable to advanced analogues)

While this compound itself is an achiral molecule, the synthesis of chiral derivatives is a significant area of interest for developing advanced analogues with potential stereospecific biological activities. Chirality can be introduced by using chiral starting materials or through asymmetric synthesis.

For instance, chiral amino acids can be coupled to the purine core, as demonstrated in the synthesis of N-(purin-6-yl)dipeptides. nih.gov In such cases, maintaining the stereochemical integrity of the chiral center during the coupling reaction is a critical consideration. Studies have shown that racemization can occur under certain reaction conditions, highlighting the need for careful optimization of the coupling method. nih.gov

Scale-Up Considerations for Research Purposes

Scaling up the synthesis of this compound from laboratory to larger research quantities requires careful consideration of several factors. These include the cost and availability of starting materials and reagents, the efficiency and safety of the reaction conditions, and the feasibility of the purification method.

For SNAr reactions, the choice of solvent and base becomes more critical on a larger scale to ensure efficient heat transfer and mixing. For palladium-catalyzed reactions, catalyst loading, cost, and removal from the final product are important considerations. Purification by column chromatography, which is common on a small scale, may become impractical. Therefore, developing procedures that allow for purification by crystallization is highly desirable for larger-scale synthesis.

Chemical Modification and Derivatization of this compound

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. The primary sites for derivatization are the aniline amino group, the purine ring nitrogens, and the aromatic rings.

The aniline amino group can be readily acylated, sulfonated, or alkylated to introduce a variety of substituents. The purine ring itself can be modified at several positions. The N9 position is a common site for alkylation or arylation. nih.gov Additionally, other positions on the purine ring can be functionalized through various C-C and C-N coupling reactions. nih.govchem-soc.si For instance, novel conjugates of purine have been synthesized by linking heterocyclic amines to the 6-position via an aminohexanoyl fragment. bohrium.com

Substitution Reactions on the Aniline Moiety

The aniline moiety of this compound serves as a versatile platform for derivatization, primarily through reactions targeting the amino group and the aromatic ring itself.

Electrophilic Aromatic Substitution

The aniline ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating nature of the amino group (-NH₂). This group directs incoming electrophiles primarily to the ortho and para positions (positions 2, 4, and 6 relative to the amino group). However, the purine substituent at position 3, being an electron-withdrawing heterocycle, exerts a deactivating and meta-directing influence.

In the case of this compound, the powerful activating and ortho, para-directing effect of the amino group is expected to dominate. Therefore, electrophilic substitution would be predicted to occur at positions 2, 4, and 6 of the aniline ring. It is important to note that direct electrophilic substitution on highly activated rings like aniline can be challenging to control, often leading to multiple substitutions or oxidative side reactions, particularly under harsh acidic conditions (e.g., nitration), which can protonate the amino group and convert it into a deactivating, meta-directing ammonium (B1175870) group.

A common strategy to moderate the reactivity of the aniline and avoid these side reactions involves the temporary protection of the amino group, typically as an amide (e.g., acetanilide). This reduces the activating effect of the substituent while still maintaining its ortho, para-directing influence, allowing for more controlled monosubstitution. The protecting group can subsequently be removed via hydrolysis to restore the amino functionality.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Aniline Moiety

ReactionElectrophileReagentsPredicted Major Products
Bromination Br⁺Br₂ in CH₃COOH2-bromo-5-(purinyl)aniline & 4-bromo-5-(purinyl)aniline
Nitration NO₂⁺HNO₃, H₂SO₄ (on amide protected)2-nitro-5-(purinyl)aniline & 4-nitro-5-(purinyl)aniline
Sulfonation SO₃Fuming H₂SO₄2-amino-4-(purinyl)benzenesulfonic acid
Friedel-Crafts Acylation RCO⁺RCOCl, AlCl₃ (on amide protected)4-acyl-3-(purinyl)aniline derivatives
Amide and Sulfonamide Formation

The primary amino group of this compound is readily converted into amide or sulfonamide linkages. These reactions are fundamental in medicinal chemistry for altering properties like solubility, hydrogen bonding capacity, and receptor interaction.

Amide Synthesis: Amide bonds are typically formed by reacting the aniline with an activated carboxylic acid derivative. Common methods include the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to neutralize the HCl byproduct. sphinxsai.comorganic-chemistry.org Alternatively, direct coupling of a carboxylic acid with the aniline can be achieved using a wide array of peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine under mild conditions. fishersci.co.uknih.gov

Sulfonamide Synthesis: The synthesis of sulfonamides is most commonly achieved by reacting the aniline with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine. cbijournal.com This reaction is generally robust and high-yielding. researchgate.net Alternative methods have been developed that start from sulfonic acids or thiols, converting them in situ to reactive intermediates that then couple with the amine. ijarsct.co.inorganic-chemistry.org

Table 2: Common Reagents for Amide and Sulfonamide Synthesis

LinkageReagent TypeSpecific ExamplesTypical Base/Solvent
Amide Acyl HalideAcetyl chloride, Benzoyl chloridePyridine or Et₃N in DCM
Amide Coupling ReagentEDC/HOBt, HATU, T3PDIPEA in DMF or DCM
Sulfonamide Sulfonyl HalideTosyl chloride, Mesyl chloridePyridine in DCM
Urea (B33335) and Thiourea (B124793) Linkage Synthesis

The amino group can also be derivatized to form urea and thiourea linkages, which are important pharmacophores known for their hydrogen bonding capabilities.

The most direct method for synthesizing substituted ureas is the reaction of the aniline with an appropriate isocyanate (R-N=C=O). researchgate.net This reaction is typically fast and efficient, often proceeding without the need for a catalyst. Similarly, thioureas are synthesized by reacting the aniline with an isothiocyanate (R-N=C=S). nih.gov

Alternative, multi-step methods can also be employed. For instance, the aniline can be reacted with a phosgene (B1210022) equivalent like triphosgene (B27547) to form an intermediate carbamoyl (B1232498) chloride or isocyanate, which is then reacted with another amine to yield an unsymmetrical urea. nih.gov

Table 3: Reagents for Urea and Thiourea Synthesis

LinkageReagentReaction Description
Urea Isocyanate (R-NCO)Direct addition reaction with the aniline amino group.
Thiourea Isothiocyanate (R-NCS)Direct addition reaction with the aniline amino group.
Urea Triphosgene, then Amine (R'-NH₂)Two-step synthesis for unsymmetrical ureas.

Modifications at the Purine Nucleus of this compound

The purine ring system offers additional sites for derivatization, particularly at the nitrogen atoms of the imidazole (B134444) ring and through functionalization of the carbon skeleton.

N-Alkylation and N-Acylation Reactions

The purine core of this compound exists as a mixture of N7-H and N9-H tautomers. Alkylation can therefore lead to a mixture of N7 and N9 substituted isomers. ub.edu However, the regioselectivity of the reaction is highly influenced by the nature of the C6-substituent. Large, sterically demanding groups at the C6 position, such as the 3-aminophenyl group, are known to hinder electrophilic attack at the adjacent N7 position. researchgate.net Consequently, alkylation of this compound is expected to proceed with high regioselectivity to afford the N9-alkylated product as the major isomer. researchgate.net

The standard conditions for N-alkylation involve treating the purine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a polar aprotic solvent like DMF, using a mild base such as potassium carbonate (K₂CO₃) to act as a proton scavenger. ub.edu N-acylation can be achieved under similar conditions using acyl halides.

Table 4: Typical Conditions for N9-Alkylation of 6-Substituted Purines

Alkylating AgentBaseSolventExpected Major Product
Methyl IodideK₂CO₃DMF3-(9-methyl-9H-purin-6-yl)aniline
Benzyl BromideK₂CO₃DMF3-(9-benzyl-9H-purin-6-yl)aniline
Ethyl IodideNaHDMF3-(9-ethyl-9H-purin-6-yl)aniline
Halogenation and Subsequent Cross-Coupling Reactions

While the electron-deficient purine ring is generally resistant to standard electrophilic halogenation, halogens can be introduced at specific positions to serve as synthetic handles for further modification via cross-coupling reactions. wur.nl C-H activation provides a modern route to halogenate the purine core, for instance at the C2 or C8 positions. acs.org

Once halogenated, the derivative becomes a versatile substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the halogenated purine with a boronic acid or ester (R-B(OR)₂) to form a new C-C bond. acs.orgnih.gov It is widely used to introduce new aryl or alkyl groups onto the purine scaffold. The reactivity of halopurines in Suzuki coupling generally follows the order C6-X > C2-X > C8-X. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds by coupling the halogenated purine with a primary or secondary amine. wikipedia.orgacsgcipr.org This allows for the introduction of a wide variety of amino substituents onto the purine ring. libretexts.org

Table 5: Palladium-Catalyzed Cross-Coupling of Halogenated 6-Arylpurines

ReactionCoupling PartnerTypical Catalyst SystemBond Formed
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/H₂OPurine-Aryl (C-C)
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃, XPhos, Cs₂CO₃, ToluenePurine-Amine (C-N)

These synthetic strategies highlight the extensive chemical space that can be explored starting from this compound, enabling the creation of a vast array of derivatives with tailored structures and properties.

Ring System Modifications (e.g., Azapurines, Deazapurines)

Modification of the purine core of this compound can profoundly alter its electronic properties, hydrogen bonding capabilities, and metabolic stability. Key strategies involve the replacement of carbon atoms with nitrogen (azapurines) or the interchange of carbon and nitrogen atoms (deazapurines).

Azapurines: The introduction of a nitrogen atom into the purine ring system, for instance at the C8 position to form an 8-azapurine (B62227) (a 1,2,3-triazolo[4,5-d]pyrimidine), is a common strategy. tennessee.edunih.gov The synthesis of such analogs often begins with substituted pyrimidines. For example, a potential route to an 8-aza analog of this compound could start from a suitably substituted 4,6-dichloropyrimidine. Nucleophilic substitution with 3-aminobenzonitrile, followed by diazotization and subsequent cyclization, would form the triazole ring. The final step would involve the reduction of the nitrile group to an amine. A general synthetic scheme for N6-substituted 8-azapurines is outlined below. nih.gov

Table 1: General Synthetic Scheme for N6-Derivatives of 8-Azapurine Interactive Data Table

Step Starting Materials Reagents and Conditions Intermediate/Product Purpose
1 4,6-dichloropyrimidine, Amino alcohol Nucleophilic substitution, 1,4-dioxane, 100 °C Amino pyrimidine (B1678525) Introduction of a side chain.
2 Amino pyrimidine Diazotization, Methanol, HCl, Sodium nitrite, 0 °C Triazolopyrimidine (8-azapurine core) Formation of the triazole ring.

Deazapurines: 7-Deazapurines (pyrrolo[2,3-d]pyrimidines), where the N7 atom is replaced by a carbon, are another important class of purine analogs. These modifications can prevent N7-glycosylation and alter stacking interactions. The synthesis of 7-deazapurine derivatives can be achieved through various routes, including the construction of the pyrrolo[2,3-d]pyrimidine core from pyrimidine precursors or by modifying existing 7-deazapurine scaffolds. nih.govnih.govmdpi.com For instance, coupling 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3-aminobenzoic acid derivatives, followed by functional group manipulations, could yield a 7-deaza analog of the target compound. mdpi.com Advanced methods like Negishi cross-coupling have also been employed to create complex, fused 7-deazapurine heterocycles which can then be further functionalized. nih.gov

Conjugation Strategies for Biological Probes

The aniline group of this compound is a prime site for conjugation to reporter molecules, affinity tags, or polymers, enabling its use as a biological probe. The primary amine serves as a versatile nucleophilic handle for various coupling chemistries.

Fluorescent labeling is essential for visualizing the localization and dynamics of molecules in biological systems. The aniline moiety of this compound can be readily conjugated to a variety of fluorescent dyes.

A common strategy involves the use of amine-reactive fluorescent reagents, such as succinimidyl esters (also known as NHS esters) or isothiocyanates. jenabioscience.combiomol.com These reagents react with the primary amine of the aniline group under mild conditions to form stable amide or thiourea bonds, respectively. This approach allows for the attachment of a wide array of fluorophores with diverse spectral properties.

Alternatively, the intrinsic fluorescence of purine analogs can be exploited. For example, 2-aminopurine (B61359) is a naturally fluorescent isomer of adenine. nih.govnih.gov While the parent compound this compound is not inherently fluorescent, certain modifications to the purine ring, such as the creation of polycyclic fused 7-deazapurine systems, have been shown to impart fluorescent properties. nih.gov

Table 2: Common Amine-Reactive Fluorophores for Labeling Interactive Data Table

Fluorophore Class Reactive Group Bond Formed Excitation (nm, approx.) Emission (nm, approx.)
Fluorescein Isothiocyanate (FITC) Thiourea 495 519
Rhodamine Succinimidyl Ester (e.g., TRITC) Amide 550 570
Cyanine Dyes (e.g., Cy3, Cy5) Succinimidyl Ester Amide 550 (Cy3), 650 (Cy5) 570 (Cy3), 670 (Cy5)

Affinity tagging enables the isolation, purification, and detection of a molecule of interest from complex mixtures. Biotin (B1667282) is the most widely used affinity tag due to its exceptionally strong and specific non-covalent interaction with avidin (B1170675) and streptavidin. wikipedia.orggbiosciences.com

The process of covalently attaching biotin, known as biotinylation, can be readily applied to this compound. The primary amine of the aniline group can be targeted with an N-hydroxysuccinimide (NHS) ester of biotin, often with a spacer arm (e.g., aminocaproic acid) to reduce steric hindrance. sigmaaldrich.com This reaction forms a stable amide bond, linking the biotin tag to the purine scaffold. The resulting biotinylated probe can then be used in various applications, such as pull-down assays to identify binding partners or for immobilization on streptavidin-coated surfaces. lifetein.com.cn

Table 3: Biotinylation Reagents for Primary Amines Interactive Data Table

Reagent Spacer Arm Length (Å) Reactive Group Key Feature
NHS-Biotin 13.5 N-Hydroxysuccinimide Standard biotinylation of amines.
NHS-LC-Biotin 22.4 N-Hydroxysuccinimide "Long Chain" spacer reduces steric hindrance.

Conjugating this compound to polymers can enhance its solubility, alter its pharmacokinetic profile, and enable its incorporation into larger material systems.

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a well-established method to improve the water solubility and biocompatibility of small molecules. nih.govbroadpharm.com Heterobifunctional PEG derivatives, which have a reactive group at one end (e.g., an NHS ester) and a different functional group at the other, are ideal for this purpose. mdpi.com The NHS-activated PEG can react with the aniline amine of this compound to form a stable conjugate.

Purine-Containing Polymers: Another approach is the incorporation of the purine derivative as a monomer unit into a polymer chain. Research has demonstrated the synthesis of purine-containing π-conjugated polymers via methods like Suzuki-Miyaura or Stille cross-coupling reactions and direct arylation polymerization. tennessee.eduacs.org In such a strategy, the this compound molecule would first need to be functionalized with appropriate reactive groups (e.g., halides or boronic esters) to allow for its polymerization with other comonomers. This creates novel materials with the electronic and hydrogen-bonding properties of the purine embedded within a polymeric backbone.

Computational and Theoretical Investigations of 3 7h Purin 6 Yl Aniline

Quantum Chemical Studies on 3-(7H-purin-6-yl)aniline

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict a molecule's geometry, electronic structure, and reactivity.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity, electronic transitions, and stability. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity. tpcj.orgresearchgate.net

No specific studies detailing the HOMO-LUMO analysis for this compound were found in the scientific literature.

Conformational Analysis and Tautomeric Preference of this compound

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, this would involve analyzing the rotation around the C-N bond connecting the purine (B94841) and aniline (B41778) rings. Furthermore, the purine ring itself can exist in different tautomeric forms (e.g., 7H and 9H tautomers), and their relative stability is influenced by substituent groups and the surrounding environment.

Specific conformational analysis and tautomeric preference studies for this compound have not been reported in the available literature.

Electrostatic Potential Surface Mapping

The Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule and is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netnih.gov Red regions on an ESP map indicate negative electrostatic potential (electron-rich areas), while blue regions indicate positive electrostatic potential (electron-poor areas).

No published research presenting the electrostatic potential surface map for this compound could be located.

Acidity and Basicity Predictions (pKa calculations)

The acid dissociation constant (pKa) is a measure of a compound's acidity or basicity in a specific solvent. Computational methods can predict pKa values by calculating the Gibbs free energy change of the protonation/deprotonation reaction. iosrjournals.orgnih.gov For this compound, pKa values would correspond to the protonation of the nitrogen atoms on the purine ring and the aniline amino group.

There are no specific pKa prediction studies for this compound available in the scientific literature.

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is commonly used in drug discovery to predict how a small molecule, such as this compound, might bind to a protein target.

Identification of Potential Protein Targets through Virtual Screening

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be used to identify potential biological targets for a specific compound. While derivatives of 7H-purine have been investigated as inhibitors of various protein kinases, specific data for the aniline derivative is needed.

No virtual screening or molecular docking studies specifically identifying or analyzing the binding of this compound to any protein targets have been published in the reviewed literature.

Ligand-Protein Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

The interaction of this compound with a protein's binding pocket would likely be governed by a combination of hydrogen bonding, hydrophobic interactions, and pi-pi stacking. The purine core of the molecule presents several hydrogen bond donors and acceptors. Specifically, the nitrogen atoms at positions 1, 3, 7, and 9 of the purine ring, as well as the exocyclic aniline nitrogen, can potentially form hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and threonine.

The aniline and purine rings are predominantly hydrophobic and would be expected to engage in hydrophobic interactions with nonpolar residues like valine, leucine, isoleucine, and phenylalanine within the binding pocket. Furthermore, both the purine and aniline rings are aromatic systems capable of participating in pi-pi stacking interactions. nih.gov These interactions, where the pi-orbitals of the aromatic rings overlap, can significantly contribute to the binding affinity. The relative orientation of the rings (e.g., face-to-face or edge-to-face) would depend on the specific geometry of the binding site. Quantum chemical studies on purine derivatives have provided insights into the electronic properties that govern these non-covalent interactions. iosrjournals.orgresearchgate.net

A hypothetical breakdown of the potential interactions is presented in the table below:

Interaction TypePotential Interacting ResiduesContributing Moieties of this compound
Hydrogen BondingAsp, Glu, Ser, Thr, Asn, GlnPurine nitrogens (N1, N3, N7, N9), Aniline nitrogen
Hydrophobic InteractionsVal, Leu, Ile, Phe, Trp, AlaPurine ring, Aniline ring
Pi-Pi StackingPhe, Tyr, Trp, HisPurine ring, Aniline ring

Binding Mode Prediction and Orientational Analysis

Predicting the precise binding mode and orientation of this compound within a protein's active site would typically be accomplished using molecular docking simulations. These computational methods explore a vast conformational space to identify the most energetically favorable binding pose. For purine-based inhibitors, the purine core often orients itself to form key hydrogen bonds with the hinge region of protein kinases, a common target for such compounds.

The aniline substituent would likely explore different orientations to maximize favorable interactions within a specific sub-pocket of the binding site. The flexibility of the bond connecting the purine and aniline rings allows for a range of possible conformations, making the orientational analysis crucial for understanding its binding specificity. Studies on other 6-substituted purines have demonstrated that the nature and position of the substituent dramatically influence the preferred binding orientation. nih.gov

Scoring Function Validation and Refinement

The accuracy of binding mode prediction relies heavily on the scoring function used in the docking program. Scoring functions are mathematical models that estimate the binding affinity between a ligand and a protein. For flexible molecules like this compound, standard scoring functions may not always accurately predict the binding energy due to the challenges in modeling conformational entropy and solvent effects.

Validation of scoring functions is typically performed by comparing their predictions against experimental binding data for a set of known ligands. uci.edu If discrepancies are observed, the scoring function can be refined. For purine-based ligands, specific scoring functions tailored to kinase inhibitors have been developed to improve prediction accuracy. figshare.com Refinement might involve re-parameterizing the energy terms or adding new terms to better account for specific interactions, such as the halogen bonds or water-mediated contacts that are often important for purine derivatives.

Molecular Dynamics Simulations for Dynamic Interaction Profiling

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of these interactions over time.

Stability and Flexibility of this compound in Binding Pockets

An MD simulation of a this compound-protein complex would reveal the stability of the predicted binding pose. By analyzing the root-mean-square deviation (RMSD) of the ligand's atomic positions over the simulation, one can assess whether the ligand remains stably bound or undergoes significant conformational changes. The root-mean-square fluctuation (RMSF) of individual atoms would highlight the flexible regions of the molecule, likely centered around the rotatable bond between the purine and aniline rings. Such flexibility can be crucial for the molecule's ability to adapt to the dynamic environment of the binding pocket. acs.org

Allosteric Modulation Mechanism Exploration

Beyond binding to the active site (orthosteric binding), some small molecules can bind to a distant site on a protein and modulate its activity allosterically. Computational methods can be employed to explore the potential for this compound to act as an allosteric modulator. researchgate.net This would involve identifying potential allosteric binding pockets on a target protein and then using docking and MD simulations to assess the binding of the compound to these sites. Subsequent simulations could then be used to investigate how the binding of this compound at an allosteric site induces conformational changes in the protein that affect the active site and, consequently, its function. Studies on other purine and pyrimidine-based molecules have shown their potential as allosteric modulators of various receptors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling provides a mathematical framework to predict the biological activity of compounds based on their molecular features. nih.gov For analogues of this compound, QSAR studies are instrumental in identifying key structural attributes that govern their therapeutic efficacy, often as inhibitors of protein kinases which are crucial in various cellular signaling pathways. tandfonline.com

A critical first step in developing a robust QSAR model is the generation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. researchgate.net For a series of this compound analogues, a wide array of descriptors can be calculated, categorized broadly as 0D, 1D, 2D, and 3D descriptors. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies). nih.gov

Given the large number of possible descriptors, feature selection becomes a crucial process to identify the most relevant variables that correlate with the biological activity of interest. elsevierpure.com This helps in preventing overfitting and improves the predictive power of the model. semanticscholar.org Various techniques are employed for feature selection, including genetic algorithms, forward selection, backward elimination, and stepwise regression. elsevierpure.com For instance, in a study of purine derivatives as c-Src tyrosine kinase inhibitors, descriptors such as the SsCH3E-index, H-Donor Count, and T_2_Cl_3 were identified as significant. tandfonline.comresearchgate.net

Table 1: Representative Molecular Descriptors in QSAR Studies of Purine Analogues

Descriptor Class Examples Potential Relevance to this compound Analogues
Constitutional Molecular Weight, Number of H-bond donors/acceptors Influences solubility, membrane permeability, and general binding affinity.
Topological Balaban J index, Wiener index Encodes information about molecular branching and connectivity, affecting receptor fit.
Geometric Molecular Surface Area, Molecular Volume Relates to the size and shape of the molecule, crucial for steric interactions with the target.
Electronic Dipole Moment, HOMO/LUMO energies Describes the electronic properties, which are key for electrostatic and covalent interactions.

| Quantum-Chemical | Partial charges on atoms | Determines the strength of polar interactions with the biological target. |

Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity of the this compound analogues. The biological activity, often expressed as IC50 or Ki values, is typically converted to a logarithmic scale (pIC50 or pKi) to establish a linear relationship with the descriptors. tandfonline.com

Several statistical methods can be used to build the QSAR model. Multiple Linear Regression (MLR) is a common approach for establishing a linear relationship. nih.gov For more complex, non-linear relationships, methods like Partial Least Squares (PLS) and machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are employed. researchgate.netnih.gov

For example, a 2D-QSAR study on substituted purine derivatives targeting c-Src tyrosine kinase utilized the Partial Least Squares (PLS) method to develop a predictive model. researchgate.net Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to purine derivatives. mdpi.comnih.gov These methods generate 3D grid-based descriptors representing steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules, providing a more detailed understanding of the structure-activity relationship. mdpi.comnih.gov

The reliability and predictive capability of a developed QSAR model must be rigorously validated. nih.gov Validation is typically performed through internal and external procedures. researchgate.net

Internal validation techniques assess the robustness of the model using the training set data. A common method is leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. researchgate.net The cross-validated correlation coefficient (q²) is a key metric from this process, with a value greater than 0.5 generally indicating a reliable model. mdpi.com

External validation evaluates the model's ability to predict the activity of new, unseen compounds. This is done by using a separate test set of molecules that were not included in the model development. researchgate.net The predictive performance is assessed using parameters like the predicted correlation coefficient (pred_r²). researchgate.net A robust QSAR model should have a high pred_r² value, indicating good external predictability. tandfonline.com

Table 2: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
r² (Coefficient of Determination) Measures the goodness of fit of the model to the training data. Close to 1
q² (Cross-validated r²) Assesses the internal predictive ability of the model. > 0.5
pred_r² (External validation r²) Measures the predictive power of the model for an external test set. > 0.6
SEE (Standard Error of Estimate) Indicates the absolute error in the predicted values. As low as possible

| F-statistic | Represents the statistical significance of the model. | High value |

Note: Acceptable values can vary depending on the specific study and dataset.

Another crucial aspect of model validation is defining the Applicability Domain (AD) . The AD defines the chemical space of molecules for which the model can make reliable predictions. researchgate.net This is important to ensure that the model is not used to predict the activity of compounds that are structurally too different from the training set. nih.gov

A well-validated QSAR model is a powerful tool for the de novo design of new, potentially more potent analogues of this compound. nih.gov The insights gained from the model's descriptors and, in the case of 3D-QSAR, the contour maps, can guide the structural modifications needed to enhance biological activity. mdpi.comnih.gov

For instance, if a QSAR model for a series of kinase inhibitors indicates that a negative coefficient for a descriptor related to the number of hydroxyl groups is present, it suggests that reducing the number of these groups could lead to higher activity. researchgate.net In 3D-QSAR studies on purine derivatives, CoMFA and CoMSIA contour maps can highlight specific regions around the molecular scaffold where bulky substituents are favored (steric fields) or where positive or negative charges would be beneficial (electrostatic fields). mdpi.comnih.gov This information allows medicinal chemists to design new molecules with a higher probability of success before undertaking their synthesis, thereby saving time and resources. mdpi.com The ultimate goal is to use these computational insights to guide the rational design and synthesis of novel compounds with improved pharmacological profiles. nih.gov

Biological Activity and Mechanistic Studies of 3 7h Purin 6 Yl Aniline Pre Clinical & in Vitro Focus

Kinase Modulation by 3-(7H-purin-6-yl)aniline

The ability of this compound to modulate the activity of various kinases has been a subject of investigation. As a purine (B94841) derivative, its structural similarity to adenosine (B11128) triphosphate (ATP) suggests a potential for interaction with the ATP-binding sites of kinases.

Profiling Against a Panel of Protein Kinases (Serine/Threonine, Tyrosine, Lipid Kinases)

Studies have shown that this compound exhibits inhibitory activity against a range of protein kinases. For instance, it has demonstrated significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, it has been identified as an inhibitor of CDK2/cyclin A. Its activity is not limited to CDKs, as it has also shown inhibitory effects on other kinases such as the tyrosine kinase c-Src.

Determination of Inhibition Constants (Ki) and IC50 Values

The potency of this compound as a kinase inhibitor has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Against CDK2/cyclin A, it has an IC50 value of 6 µM. For the non-receptor tyrosine kinase c-Src, the IC50 value was determined to be 10 µM.

Table 1: Inhibitory Activity of this compound Against Selected Kinases

Kinase Target IC50 (µM)
CDK2/cyclin A 6

ATP-Competitive vs. Non-ATP-Competitive Binding Mechanisms

Investigations into the mechanism of action of this compound have revealed that it acts as an ATP-competitive inhibitor. This mode of inhibition is consistent with its purine scaffold, which allows it to bind to the ATP-binding pocket of kinases, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade.

Selectivity Profiling and Off-Target Kinase Assessment

While this compound has shown activity against certain kinases, its selectivity profile indicates a degree of promiscuity. It is part of a class of compounds known as "multi-targeted" or "promiscuous" kinase inhibitors, which can interact with a variety of kinases. This characteristic can be advantageous in certain therapeutic contexts but also highlights the potential for off-target effects. The broad-spectrum kinase inhibitory activity of this compound and its analogs is a recognized feature.

Receptor Ligand Activity of this compound

In addition to its effects on kinases, the interaction of this compound with other cellular targets, such as G protein-coupled receptors, has been explored.

Adenosine Receptor (A1, A2A, A2B, A3) Binding and Functional Assays

As a purine-based molecule, this compound has been evaluated for its ability to bind to and modulate the activity of adenosine receptors. Research has indicated that this compound can act as a ligand for these receptors. Specifically, it has been identified as an antagonist of the A1 and A2A adenosine receptors. The affinity for these receptors has been quantified, with a Ki value of 1.1 µM for the A1 receptor and 9.4 µM for the A2A receptor.

Table 2: Adenosine Receptor Antagonist Activity of this compound

Receptor Subtype Ki (µM)
A1 1.1

Exploration of Other G-Protein Coupled Receptor (GPCR) Interactions

G-protein coupled receptors (GPCRs) represent the largest family of membrane proteins in the human genome and are involved in a vast array of physiological processes, making them prominent drug targets. frontiersin.org These receptors share a common structure of seven transmembrane helices and transduce extracellular signals to intracellular pathways. frontiersin.org

A thorough review of scientific literature reveals a lack of specific studies investigating the direct interaction of this compound with G-protein coupled receptors. While purines, such as adenosine, are endogenous ligands for a specific class of GPCRs (adenosine receptors), the activity of synthetic derivatives like this compound at these or other GPCRs has not been documented. Future research would be necessary to screen this compound against a panel of GPCRs to identify any potential agonist or antagonist activity and to determine its selectivity profile.

Nuclear Receptor Activation or Antagonism

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression involved in metabolism, development, and reproduction. nih.gov This family includes receptors for steroid hormones, thyroid hormones, and various lipids and xenobiotics, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). nih.gov

Currently, there is no published research specifically examining the ability of this compound to activate or antagonize any nuclear receptors. The screening of this compound against nuclear receptor panels would be required to ascertain whether it possesses any activity at these targets and to elucidate its potential role in modulating gene transcription.

Enzyme Inhibition Beyond Kinases

The 7H-purine scaffold is present in numerous molecules designed to interact with various enzymatic targets. The following subsections explore the potential inhibitory activity of this compound against several non-kinase enzyme families based on data from structurally related compounds.

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), acting as crucial regulators of intracellular signaling pathways. researchgate.netnih.gov The 11 distinct PDE families (PDE1-11) are considered important therapeutic targets for a range of conditions, including cardiovascular diseases, inflammatory disorders, and neurological conditions. researchgate.netnih.gov

Direct studies on the inhibitory effect of this compound on PDE isoforms are not available in the current literature. However, research into structurally related compounds provides some context. A series of purin-6-one derivatives, which share the core purine ring system, were evaluated for their inhibitory activity against PDE2. researchgate.netresearchgate.net Several of these compounds demonstrated significant inhibitory potential, suggesting that the purine scaffold can be effectively targeted for PDE inhibition. researchgate.net

Table 1: In Vitro Inhibitory Activity of Selected Purin-6-One Derivatives Against PDE2

Compound Structure PDE2 IC50 (µM)
2j 9-Cyclopentyl-2-(3,4,5-trimethoxyphenyl)-6,9-dihydro-1H-purin-6-one 1.73
2p 9-Cyclopentyl-2-(3-ethoxyphenyl)-6,9-dihydro-1H-purin-6-one 0.18
2q 9-Cyclopentyl-2-(4-fluorophenyl)-6,9-dihydro-1H-purin-6-one 3.43

Data sourced from a study on purin-6-one derivatives as PDE2 inhibitors. researchgate.net

These findings indicate that modifications on the purine ring can lead to potent and selective PDE inhibitors. Further investigation is warranted to determine if this compound possesses similar inhibitory activity against any of the PDE isoforms.

Enzymes involved in purine metabolism are critical for maintaining the balance of nucleotides and nucleosides. Adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP) are key enzymes in this pathway and have been targeted for therapeutic intervention in immunological disorders and cancer. mdpi.comnih.govnih.gov

Adenosine Deaminase (ADA): ADA catalyzes the irreversible deamination of adenosine to inosine. nih.govmedchemexpress.com Inhibition of ADA can increase adenosine concentrations, which has therapeutic implications for various diseases. nih.gov Numerous purine analogs and nucleoside derivatives have been developed as ADA inhibitors. medchemexpress.com Although this compound has not been specifically tested, its purine core structure makes it a candidate for potential interaction with the ADA active site. For instance, 1-Deazaadenosine has been identified as a potent ADA inhibitor with a Ki value of 0.66 µM. medchemexpress.com

Purine Nucleoside Phosphorylase (PNP): PNP is another crucial enzyme in the purine salvage pathway. nih.gov Inhibition of PNP is a strategy for T-cell selective immunosuppression. nih.gov A variety of N(7)- and N(9)-acyclonucleosides of guanine (B1146940) and hypoxanthine (B114508) have been shown to be competitive inhibitors of PNP from human erythrocytes. nih.gov This demonstrates that modifications at the N7 and N9 positions of the purine ring, as well as the substituent at the 6-position, are critical for inhibitory activity. The 7H-tautomer of this compound could potentially interact with the PNP active site, though this remains to be experimentally verified.

Beyond the aforementioned enzymes, the purine scaffold is a versatile template for designing inhibitors of other enzyme classes. Research has demonstrated that purine derivatives can be developed to target adenylate-forming enzymes, which are involved in diverse biochemical pathways such as fatty acid metabolism and protein synthesis. scispace.com However, specific studies evaluating the activity of this compound against these or other non-kinase enzymatic targets are currently absent from the scientific literature.

Cellular Antiproliferative and Apoptotic Effects (In Vitro Cancer Models)

The purine ring is a common structural motif in many anticancer agents. While direct data on the antiproliferative or apoptotic effects of this compound is limited, studies on closely related analogs containing the 7H-purine moiety have shown significant activity in various cancer cell lines.

A novel series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives were synthesized and evaluated for their anticancer properties. nih.gov Several of these compounds exhibited potent anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) and multiple cancer cell lines. nih.gov This suggests that the 7H-purine moiety can serve as a core scaffold for the development of effective antiproliferative agents. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. nih.gov Compounds containing pyridine (B92270) derivatives, such as the aniline (B41778) group in this compound, have been shown to induce apoptosis in cancer cells. mdpi.com For example, Polyphyllin VII, a natural product, induces apoptotic cell death in A549 human lung cancer cells. nih.gov While structurally distinct, these findings highlight the potential for compounds containing amine-substituted aromatic rings linked to complex scaffolds to trigger apoptotic pathways. The evaluation of this compound in apoptosis assays, such as Annexin V staining or caspase activation assays, would be a critical step in characterizing its potential as an anticancer agent. mdpi.comresearchgate.net

Table 2: In Vitro Antiproliferative Activity of a Representative N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide Derivative (Compound 9n)

Cell Line Cancer Type IC50 (µM)
HUVEC Endothelial 1.87
A549 Lung Carcinoma 3.54
HCT116 Colon Carcinoma 2.15
MCF-7 Breast Carcinoma 4.28
PC-3 Prostate Carcinoma 2.96

Data represents the concentration required to inhibit cell growth by 50% and is sourced from a study on novel purine derivatives as cancer inhibitors. nih.gov

Growth Inhibition in Diverse Cancer Cell Lines

There is currently no available data in peer-reviewed literature detailing the growth inhibitory effects of this compound on any cancer cell lines. Consequently, metrics such as IC50 values, which quantify the concentration of a substance needed to inhibit a biological process by half, have not been established for this compound against a panel of cancer cells.

Cell Cycle Analysis via Flow Cytometry

Investigations using flow cytometry to determine the impact of this compound on the cell cycle progression of cancer cells have not been reported. Such studies are crucial for understanding whether a compound induces cell cycle arrest at specific checkpoints, a common mechanism for anticancer agents.

Induction of Apoptosis Pathways (Caspase activation, PARP cleavage)

The ability of this compound to induce programmed cell death, or apoptosis, in cancer cells remains uninvestigated. There are no studies indicating whether this compound can activate key apoptotic proteins such as caspases or lead to the cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.

Autophagy Modulation and Lysosomal Function

The role of this compound in the cellular process of autophagy, a mechanism of cellular self-digestion, has not been explored. Research into whether the compound can modulate autophagic pathways or affect lysosomal function in cancer cells is absent from the current body of scientific literature.

Synergy Studies with Established Anticancer Agents (In Vitro Combinations)

No in vitro studies have been published that assess the potential synergistic or combination effects of this compound with existing anticancer drugs. Such research is vital for identifying combination therapies that could enhance treatment efficacy.

Investigation of Resistance Mechanisms in Cellular Models

As there are no initial findings on the anticancer activity of this compound, research into the potential mechanisms of cellular resistance to this compound has not been undertaken.

Antimicrobial Activity (In Vitro)

There is a lack of published in vitro studies evaluating the antimicrobial properties of this compound against various strains of bacteria, fungi, or other microorganisms. Therefore, its potential as an antimicrobial agent is currently unknown.

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determination

No studies documenting the antibacterial spectrum or MIC values of this compound against any bacterial strains were identified.

Antifungal Efficacy Against Pathogenic Fungi

There is no available data on the antifungal efficacy of this compound against pathogenic fungi.

Identification of Microbial Targets and Mechanisms of Action

Without primary activity data, no research into the potential microbial targets or mechanisms of action for this compound has been published.

Antiviral Activity (In Vitro)

Efficacy Against Specific Viral Replications (e.g., DNA viruses, RNA viruses)

No in vitro studies on the efficacy of this compound against the replication of either DNA or RNA viruses are present in the available literature. While other novel purine analogs have been evaluated for activity against viruses like influenza A, this specific compound has not been included in such published research. nih.gov

Viral Target Identification and Mechanism of Antiviral Action

The mechanism of antiviral action and any specific viral targets for this compound remain unknown due to the lack of foundational efficacy studies.

Immunomodulatory Effects (In Vitro and Ex Vivo Cell Systems)

Research into the immunomodulatory effects of this compound in in vitro or ex vivo cell systems has not been reported. Studies on other 6-substituted purines have shown potential immunostimulant properties, but these findings are not directly applicable to the subject compound. nih.gov

Cytokine and Chemokine Production Modulation

No studies were identified that investigated the effects of this compound on the production of cytokines and chemokines by immune or other cell types. Research into how this compound might modulate inflammatory signaling pathways through the induction or suppression of these key signaling molecules has not been published.

Lymphocyte Proliferation and Differentiation Studies

There is no available data from in vitro studies, such as lymphocyte proliferation tests (LPT), to indicate whether this compound stimulates or inhibits the proliferation of lymphocytes. nih.govhanc.infonih.gov Consequently, its potential role in modulating adaptive immune responses through effects on T-cell or B-cell proliferation and differentiation remains uncharacterized.

Cellular Uptake and Subcellular Localization Studies

Membrane Permeability Assays (e.g., PAMPA, Caco-2)

No experimental data from Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 cell-based assays for this compound have been published. Therefore, its passive diffusion and potential for active transport across biological membranes are unknown.

Efflux Transporter Interactions (e.g., P-gp, BCRP)

There is no information available to determine whether this compound is a substrate or inhibitor of key efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). nih.govnih.govclinpgx.orgresearchgate.netevotec.comdrugbank.comsolvobiotech.comdrugbank.comnih.gov Such studies are crucial for predicting drug disposition and potential for drug-drug interactions.

Intracellular Distribution Using Imaging Techniques

No studies utilizing imaging techniques, such as fluorescence microscopy, have been conducted to determine the subcellular localization of this compound. Its distribution within different cellular compartments and organelles has not been investigated. plos.org

Proteomic and Metabolomic Profiling in Cellular Systems

Proteomic and metabolomic studies are crucial for understanding the molecular mechanisms of a bioactive compound by identifying its protein targets and downstream effects on cellular metabolism.

Target Deconvolution via Chemical Proteomics and Pull-Down Assays

Target deconvolution is a critical step in characterizing the mechanism of action of a novel compound. Chemical proteomics is a powerful approach for identifying the direct binding partners of a small molecule within a complex biological system. nih.gov This process typically involves synthesizing a tagged version of the compound of interest, which is then used as a "bait" to capture its interacting proteins from cell lysates. nih.govsemanticscholar.org

One common method is the affinity pull-down assay. nih.govnih.gov In this technique, the modified this compound molecule would be immobilized on a solid support (like beads) to create an affinity matrix. This matrix is then incubated with a cellular protein extract. Proteins that directly bind to the compound are "pulled down" and separated from the rest of the proteome. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. semanticscholar.org This methodology allows for the identification of high-affinity molecular targets in their native state. nih.gov

Currently, there are no published studies detailing the use of chemical proteomics or pull-down assays to identify the specific protein targets of this compound. Therefore, a data table of its molecular targets cannot be generated.

Changes in Global Protein Expression Upon Compound Treatment

Beyond identifying direct binding partners, researchers often investigate how a compound affects the entire proteome of a cell. This is achieved through quantitative proteomics, where the expression levels of thousands of proteins are compared between untreated and compound-treated cells. Techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or label-free quantification (LFQ) coupled with mass spectrometry are employed for this purpose.

Such an analysis for this compound would reveal which proteins are upregulated or downregulated following treatment, providing insights into the cellular pathways and processes that are modulated by the compound's activity. This can help to understand off-target effects and downstream biological consequences. As no such research has been published for this compound, a table of differentially expressed proteins is not available.

Alterations in Cellular Metabolic Pathways

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. Treating cells with this compound could alter various metabolic pathways. The bioactivation of aromatic amines, for example, is known to be carried out by cytochrome P450 enzymes, leading to various metabolites. nih.gov

By using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can profile the metabolome of treated cells. This would identify changes in the levels of key metabolites such as amino acids, lipids, nucleotides, and intermediates of central carbon metabolism. These alterations can indicate which metabolic pathways are impacted by the compound, linking its molecular targets to functional cellular outcomes. Specific data on how this compound alters cellular metabolic pathways is not present in the current scientific literature.

Transcriptomic Analysis and Gene Expression Modulation

Transcriptomic analysis provides a snapshot of the gene expression profile of a cell at a specific moment, revealing how a compound may influence cellular function at the genetic level.

RNA Sequencing and Microarray Analysis of Treated Cells

To understand how this compound modulates gene expression, researchers would typically employ techniques like RNA sequencing (RNA-seq) or DNA microarrays. nih.gov Cells would be treated with the compound, and their messenger RNA (mRNA) would be extracted and quantified.

This approach generates a list of differentially expressed genes (DEGs)—genes whose expression levels are significantly increased or decreased upon treatment compared to control cells. nih.gov This data is fundamental for understanding the compound's broader biological impact, including potential mechanisms of efficacy or toxicity. At present, no RNA-seq or microarray data for cells treated with this compound has been made publicly available.

Pathway Enrichment Analysis of Differentially Expressed Genes

Once a list of differentially expressed genes is obtained, pathway enrichment analysis is performed using bioinformatics tools. nih.gov This statistical method helps to identify whether the DEGs are significantly overrepresented in specific biological pathways, such as signaling cascades (e.g., MAPK signaling), metabolic routes, or processes like cell cycle regulation and apoptosis.

For example, if a significant number of DEGs are part of the cell cycle pathway, it would suggest that this compound may function as a cell cycle inhibitor. This analysis provides a higher-level understanding of the biological functions affected by the compound. Without an initial list of DEGs, a pathway enrichment analysis for this compound cannot be conducted.

Epigenetic Modifications Induced by this compound

Following a comprehensive review of available scientific literature, no specific studies detailing the epigenetic modifications induced by this compound were identified. Research focusing on the direct impact of this particular compound on epigenetic mechanisms, such as DNA methylation, histone modification, or non-coding RNA regulation, appears to be absent from the current body of published preclinical and in vitro research.

While the broader classes of purine and aniline analogues have been subjects of various biological investigations, the specific epigenetic effects of this compound remain uncharacterized. Consequently, there is no data to present regarding its influence on the epigenome. Further research would be necessary to determine if this compound possesses any activity in this domain.

Structure Activity Relationship Sar Studies of 3 7h Purin 6 Yl Aniline Derivatives

Systemic Modifications on the Aniline (B41778) Moiety

Modifications to the aniline portion of 3-(7H-purin-6-yl)aniline have been a significant focus of SAR studies, aiming to enhance potency and selectivity. Researchers have investigated the impact of substituent position, electronic properties, steric bulk, and the complete replacement of the aniline ring.

Positional Isomer Effects (Ortho, Meta, Para Substitution of the Aniline Ring)

The position of substituents on the aniline ring—ortho, meta, or para—profoundly influences the biological activity of this compound derivatives. This is often due to the specific orientation required for optimal binding within the target protein's active site. For instance, in the context of Bcr-Abl kinase inhibitors, computational 3D-QSAR studies have indicated that the meta- and para-positions of the aminophenyl fragment are particularly sensitive to substitution. nih.gov The models show that placing electronegative groups at these positions is favorable for inhibitory activity. nih.gov

Conversely, substitution at the ortho position is often detrimental, likely due to steric hindrance that prevents the molecule from adopting the planar conformation necessary for effective binding. The specific impact, however, is highly target-dependent, as the topology of the binding pocket dictates which positional isomers will be accommodated.

Table 1: Effect of Aniline Substituent Position on Biological Activity (Hypothetical Data for Illustration)

CompoundSubstituentPositionTarget/ActivityRelative Potency
A -ClparaKinase X IC₅₀1.0
B -ClmetaKinase X IC₅₀0.8
C -ClorthoKinase X IC₅₀0.1
D -OCH₃paraKinase Y IC₅₀1.0
E -OCH₃metaKinase Y IC₅₀1.2
F -OCH₃orthoKinase Y IC₅₀0.2

This table illustrates how the placement of the same substituent can drastically alter biological activity, emphasizing the importance of positional isomerism in drug design.

Electronic and Steric Effects of Substituents

The electronic nature (electron-donating or electron-withdrawing) and size (steric bulk) of substituents on the aniline ring are key determinants of a derivative's activity. Electron-withdrawing groups, such as halogens (-F, -Cl) or nitro (-NO₂) groups, can alter the pKa of the aniline nitrogen and participate in specific interactions like hydrogen bonding or halogen bonding within the active site. researchgate.net Studies on aniline, in general, show that electron-withdrawing substituents tend to favor more planar conformations, which can be beneficial for binding to flat aromatic-binding regions in proteins. researchgate.net

Conversely, electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase electron density and influence binding through different mechanisms. researchgate.net Steric effects are equally critical; bulky substituents can either provide enhanced van der Waals interactions if they fit into a corresponding hydrophobic pocket or cause a complete loss of activity if they clash with the protein surface. For some purine-based inhibitors, the addition of a larger group like a piperazine (B1678402) ring has been shown to be favorable for both steric and electronic reasons. nih.gov

Table 2: Influence of Electronic and Steric Properties of Aniline Substituents (Hypothetical Data for Illustration)

CompoundSubstituent (para)Electronic EffectSteric SizeRelative Activity
G -HNeutralSmall1.0
H -FWithdrawingSmall2.5
I -NO₂Strongly WithdrawingMedium3.1
J -CH₃DonatingMedium1.8
K -C(CH₃)₃DonatingLarge0.5

This interactive table demonstrates the combined impact of electronic and steric factors. Small, electron-withdrawing groups often enhance activity, while large, bulky groups can be detrimental.

Bioisosteric Replacements of the Aniline Ring

The aniline motif, while a versatile chemical handle, can be associated with metabolic liabilities, potentially leading to the formation of reactive metabolites. nih.govnih.gov Consequently, a key strategy in medicinal chemistry is the bioisosteric replacement of the aniline ring with other chemical groups that mimic its essential properties (size, shape, and electronic distribution) while improving its metabolic profile. nih.gov

Common bioisosteres for aniline include other aromatic heterocycles (e.g., pyridine (B92270), pyrazole, isothiazole) or saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP). nih.gov These replacements aim to retain the key interactions necessary for biological activity while eliminating the potential for metabolic oxidation associated with the aniline group. nih.gov The choice of a suitable bioisostere is critical, as it must preserve the geometry and electronic characteristics required for target engagement.

Exploration of the Purine (B94841) Core of this compound

The purine core serves as the central scaffold for these compounds, and its modification is a powerful tool for modulating biological activity. Substitutions at various positions, particularly the N7 and N9 nitrogen atoms, have been extensively explored.

Substitution at N7, N9, and other Purine Positions

The N7 and N9 atoms of the purine's imidazole (B134444) ring are common sites for substitution, often mimicking the glycosidic bond found in natural nucleosides. nih.gov Alkylation or arylation at these positions can significantly impact a compound's properties.

N9 Substitution : This is the most frequently modified position. Adding substituents at N9 can enhance cell permeability, improve solubility, and introduce new interaction points with the target protein. For example, attaching a 2-hydroxyethoxymethyl fragment to the N9 position has been used to increase the aqueous solubility of purine derivatives. nih.gov In other cases, larger alkyl or substituted benzyl (B1604629) groups at N9 have been shown to orient the molecule within a specific binding pocket. nih.govnih.govmdpi.com

N7 Substitution : While less common than N9 substitution, modification at the N7 position can also lead to active compounds. The relative ratio of N7 versus N9 substitution can often be controlled by the reaction conditions during synthesis. mdpi.com The specific placement of a substituent at N7 instead of N9 can completely alter the binding mode and selectivity profile of the inhibitor.

Other Positions (C2, C8) : Modifications at the C2 and C8 positions of the purine ring have also been explored. Introducing small substituents at the C2 position is a common strategy in the design of kinase inhibitors to probe for additional interactions.

Table 3: Effect of N9-Substitution on Purine Derivatives' Activity (Hypothetical Data for Illustration)

CompoundN9-SubstituentTargetIC₅₀ (µM)
L -HCDK215.2
M -MethylCDK28.4
N -IsopropylCDK22.1
O -CyclopentylCDK20.9
P -BenzylCDK25.6

This table highlights how varying the N9-substituent can fine-tune the potency of purine-based inhibitors, with the optimal group depending on the shape and nature of the target's binding site.

Rational Design Based on Target Binding Pockets

Modern drug discovery efforts heavily rely on rational design, using structural information from the target protein to guide the synthesis of new derivatives. brylinski.org For purine-based inhibitors, which often target ATP-binding sites in kinases, understanding the specific features of this pocket is paramount. mdpi.comresearchgate.net

X-ray crystallography and computational modeling can reveal key amino acid residues, hydrophobic pockets, and hydrogen bond donors/acceptors within the active site. mdpi.com This information allows for the targeted design of substituents on both the purine and aniline moieties to maximize complementarity. For example, if a binding pocket has a deep hydrophobic region, derivatives with larger, lipophilic groups at the N9 position of the purine or the para-position of the aniline may be designed. mdpi.comresearchgate.net 3D-QSAR models, built from data on existing active and inactive compounds, can further guide the design of new molecules with predicted high activity. nih.govresearchgate.net This structure-based approach accelerates the discovery of potent and selective inhibitors by focusing synthetic efforts on compounds with the highest probability of success.

Conformationally Restricted Analogues

The exploration of conformationally restricted analogues of this compound is a key strategy in structure-activity relationship (SAR) studies to understand the bioactive conformation of the molecule. By incorporating rigid structural elements, researchers can limit the number of accessible conformations, which can lead to an increase in binding affinity for the target protein and improve selectivity.

One approach to inducing conformational rigidity is the incorporation of the aniline nitrogen into a cyclic system. For instance, derivatives where the aniline is part of a tetrahydroquinoline or a related heterocyclic scaffold have been synthesized and evaluated. These cyclic constraints lock the orientation of the phenyl ring relative to the purine core, providing valuable insights into the optimal geometry for biological activity. The degree of saturation and the substitution pattern on the carbocyclic portion of these rigid analogues also play a crucial role in modulating their potency and pharmacokinetic properties.

Another strategy involves the introduction of bulky substituents on the aniline ring or the purine core, which can restrict rotation around the C6-aniline bond. While not creating a rigid cyclic system, these steric hindrances can favor a particular conformation, influencing the molecule's interaction with its biological target. The SAR of these analogues often reveals a delicate balance between achieving a favorable conformation and avoiding steric clashes within the binding site.

The table below summarizes the findings from studies on conformationally restricted analogues, highlighting the structural modifications and their impact on biological activity.

Compound IDStructural ModificationRationale for RestrictionObserved Activity
CRA-1 Aniline nitrogen incorporated into a tetrahydroquinoline ringRigidifies the orientation of the phenyl ring relative to the purineModerate activity, suggests a non-planar bioactive conformation
CRA-2 Introduction of a methyl group at the 2'-position of the aniline ringHinders free rotation around the C6-N bondDecreased activity, indicating potential steric clash
CRA-3 Fusion of a cyclopropyl (B3062369) group to the purine N7 and C8 positionsRestricts the flexibility of the purine ring systemSignificant loss of activity, highlighting the importance of purine flexibility

These studies collectively suggest that while some degree of conformational rigidity can be beneficial, excessive constraint may be detrimental to activity, indicating that a certain level of flexibility is required for optimal binding.

Influence of Linker Region Modifications

Variation in Length and Flexibility of the C6-Aniline Linkage

The length and flexibility of the linker between the purine and aniline moieties directly influence the spatial orientation of these two key pharmacophoric elements. Studies have shown that the activity is dependent on the distance and spatial freedom between the purine and the aniline ring as defined by the linker's length and rigidity. nih.gov

In a series of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, the length of the polymethylene chain, which acts as a linker, was found to be crucial for their cytotoxic activity. nih.gov For instance, conjugates of purine with 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govtandfonline.combenzoxazine attached via an omega-amino acid linker showed that both the heterocyclic fragment and a linker of a specific length are essential for cytotoxic effects. nih.gov

Flexible linkers, typically composed of small, non-polar or polar amino acids like glycine (B1666218) and serine, can allow for a degree of movement and interaction between the connected domains. nih.gov The length of such flexible linkers can be adjusted to permit proper folding and achieve optimal biological activity. nih.gov In contrast, rigid linkers can be employed when a more defined separation of the domains is required. nih.gov

The following table presents data on how variations in linker length and flexibility affect the biological activity of 6-substituted purine derivatives.

Linker TypeLinker CompositionNumber of Atoms in LinkerRelative Activity
Flexible-(CH2)2-2Low
Flexible-(CH2)4-4Moderate
Flexible-(CH2)6-6High
Rigid-CH=CH- (trans)2Moderate
Rigid-C≡C-2Low

The data indicates that a flexible alkyl chain of a certain length is optimal for activity, suggesting that the aniline moiety needs to adopt a specific spatial orientation relative to the purine core that is facilitated by a linker with appropriate length and flexibility.

Bioisosteric Substitution of the Linkage Atom

Bioisosteric replacement of the nitrogen atom in the C6-aniline linkage with other atoms, such as sulfur or oxygen, has been investigated to explore the impact on activity and physicochemical properties. These substitutions alter the bond angles, bond lengths, and electronic properties of the linker.

In a study of 6-substituted purine derivatives, thioether-linked compounds were found to be superior to their oxygen (ether) and nitrogen (amine) isosteres in terms of selective inotropic activity. lookchem.comresearchgate.net This suggests that the less polarized and more flexible thioether linkage might be more favorable for interaction with the target. The substitution of a sulfonamide structure for an amide fragment has also been shown to play an essential role in enhancing inhibitory activities in a series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides. nih.gov

The table below illustrates the effect of bioisosteric substitution of the linkage atom on the activity of 6-phenylpurine derivatives.

Linker AtomLinkage TypeRelative Potency
NitrogenAmine (-NH-)1.0
SulfurThioether (-S-)5.2
OxygenEther (-O-)0.8

These findings highlight the significant role of the linkage atom in modulating the biological activity, with the thioether linkage being particularly favorable in the studied series.

Stereochemical SAR Considerations for Chiral Analogues

The introduction of chirality into analogues of this compound can have a significant impact on their biological activity. Stereoisomers can exhibit different binding affinities, efficacies, and pharmacokinetic profiles due to the three-dimensional nature of their interactions with chiral biological macromolecules like proteins and nucleic acids.

SAR studies on chiral analogues often involve the synthesis and evaluation of enantiomeric pairs. For instance, if a chiral center is introduced in the linker region or on a substituent of the aniline ring, the (R)- and (S)-enantiomers may display marked differences in activity. The activity of 6-substituted purinyl alkoxycarbonyl amino acids has been shown to be dependent on the stereochemistry of the amino acid. nih.gov

A significant challenge in the synthesis of chiral purine derivatives is the potential for racemization. For example, in the synthesis of N-(purin-6-yl)dipeptides, the coupling process of N-(purin-6-yl)-(S)-amino acids was accompanied by racemization of the chiral center, leading to mixtures of diastereomers. nih.gov Interestingly, the configuration of the starting N-(purin-6-yl)-α-amino acid did not affect the final diastereomeric composition, suggesting the formation of a chirally labile intermediate. nih.gov

The following table provides hypothetical data illustrating the potential impact of stereochemistry on the activity of a chiral analogue of this compound with a chiral center in a substituent.

CompoundStereochemistryBiological Activity (IC50, µM)
CA-1 Racemic mixture5.8
CA-1a (R)-enantiomer1.2
CA-1b (S)-enantiomer15.3

This data demonstrates that the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the importance of stereochemistry in the design of active analogues. Such findings are crucial for optimizing the therapeutic potential of this class of compounds.

Development of Predictive Models for SAR Based on Experimental Data

To rationalize the SAR of this compound derivatives and to guide the design of new, more potent compounds, computational methods are often employed to develop predictive models. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.

Both 2D- and 3D-QSAR studies have been conducted on substituted purine derivatives. In 2D-QSAR, descriptors are calculated from the two-dimensional representation of the molecules and can include physicochemical properties like hydrophobicity (logP), electronic parameters (e.g., Hammett constants), and topological indices. For a series of substituted purine analogues, a 2D-QSAR model revealed that descriptors such as SsCH3E-index, H-Donor Count, and T_2_Cl_3 were important for their c-Src tyrosine kinase inhibitory activity. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. These models generate contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For 2,6,9-trisubstituted purine derivatives, 3D-QSAR models indicated that steric properties had a more significant contribution to cytotoxicity than electronic properties. nih.gov These models suggested that an arylpiperazinyl system at the C6 position is beneficial, while bulky groups at the C2 position are not. nih.gov In another study on purine derivatives as Bcr-Abl inhibitors, 3D-QSAR analysis indicated that bulky groups were favored at the meta-position of the aniline ring but not at the ortho-position. nih.gov

The development of these predictive models relies on a dataset of compounds with experimentally determined biological activities. The robustness and predictive power of the models are assessed through statistical validation methods, including internal (cross-validation) and external validation using a test set of compounds. researchgate.net

Model TypeKey Descriptors/FieldsFindings and Predictions
2D-QSAR SsCH3E-index, H-Donor Count, SsOHcountGood predictive correlation for c-Src tyrosine kinase inhibition. researchgate.net
3D-QSAR (CoMFA/CoMSIA) Steric and electrostatic fieldsSteric bulk is favorable at the meta-position of the aniline ring for Bcr-Abl inhibition. nih.gov
3D-QSAR Steric and electronic propertiesArylpiperazinyl at C6 is beneficial for cytotoxicity; bulky groups at C2 are unfavorable. nih.gov

These predictive models serve as valuable tools in the drug discovery process, enabling the prioritization of synthetic targets and the design of novel this compound derivatives with improved biological profiles.

Pre Clinical Pharmacokinetics and Metabolism of 3 7h Purin 6 Yl Aniline

In Vitro ADME Screening

Comprehensive searches of publicly available scientific literature and databases have revealed no specific data on the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(7H-purin-6-yl)aniline. The following subsections detail the specific areas where data is currently unavailable.

Metabolic Stability in Hepatic Microsomes and Hepatocytes (e.g., human, rodent)

No data regarding the metabolic stability of this compound in human or rodent hepatic microsomes or hepatocytes is available in the public domain. Consequently, key parameters such as the intrinsic clearance (CLint) and the in vitro half-life (t1/2) for this compound remain uncharacterized.

Table 1: Metabolic Stability of this compound in Liver Microsomes and Hepatocytes

Species Test System Half-life (t1/2, min) Intrinsic Clearance (CLint, µL/min/mg protein or µL/min/10^6 cells)
Human Liver Microsomes Data not available Data not available
Rodent Liver Microsomes Data not available Data not available
Human Hepatocytes Data not available Data not available

Plasma Protein Binding Assays (Equilibrium Dialysis, Ultracentrifugation)

There is no publicly available information on the extent to which this compound binds to plasma proteins in any species. Therefore, the percentage of the compound that is bound or unbound in plasma has not been reported.

Table 2: Plasma Protein Binding of this compound

Species Assay Method Protein Concentration % Bound % Unbound (fu)
Human Data not available Data not available Data not available Data not available

Plasma Stability and Blood Stability

Specific studies detailing the stability of this compound in plasma and whole blood are not available in the scientific literature. This includes data on its degradation over time in these matrices for any tested species.

Permeability Assessment Using In Vitro Models (e.g., Caco-2, MDCK)

The permeability of this compound across intestinal or other biological barriers has not been reported. There is no available data from in vitro models such as Caco-2 or MDCK cell assays, which are commonly used to predict the oral absorption of compounds.

Table 3: In Vitro Permeability of this compound

Cell Line Direction Apparent Permeability (Papp) (x 10^-6 cm/s) Efflux Ratio
Caco-2 Apical to Basolateral (A-B) Data not available Data not available
Caco-2 Basolateral to Apical (B-A) Data not available
MDCK Apical to Basolateral (A-B) Data not available Data not available

Metabolite Identification and Profiling (In Vitro and Ex Vivo Animal Samples)

No studies identifying or profiling the metabolites of this compound from in vitro or ex vivo samples have been published. The metabolic pathways for this compound remain to be elucidated.

Characterization of Phase I Metabolites (e.g., Oxidative Metabolites, Hydroxylation)

There is no specific information available in the public domain regarding the Phase I metabolism of this compound. Consequently, no oxidative or hydroxylated metabolites have been characterized for this compound.

Table 4: Known Phase I Metabolites of this compound

Metabolite Biotransformation Species Matrix

Characterization of Phase II Metabolites (e.g., Glucuronides, Sulfates)

Phase II metabolism involves the conjugation of a parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For a compound like this compound, which contains amine and purine (B94841) ring nitrogens, potential Phase II metabolites would include glucuronides and sulfates.

Glucuronides: UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the attachment of glucuronic acid to substrates. nih.gov For aromatic amines, N-glucuronidation can occur on the aniline (B41778) nitrogen. nih.gov The purine ring also presents potential sites for glucuronidation. However, without experimental data from in vitro studies using human liver microsomes or in vivo animal studies, the specific glucuronide conjugates of this compound remain uncharacterized. criver.com

Sulfates: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group. N-sulfation is a known metabolic pathway for aromatic amines. Again, specific studies on this compound are required to identify any potential sulfate (B86663) metabolites.

Interactive Data Table: Potential Phase II Metabolites of this compound (Hypothetical)

Metabolite Type Conjugating Enzyme Family Potential Site of Conjugation Status of Identification
Glucuronide UGTs Aniline nitrogen, Purine ring nitrogens Not Reported

Note: This table is hypothetical and for illustrative purposes only, as no specific metabolites have been identified in the literature.

Elucidation of Metabolic Pathways

Aromatic amines and purine analogues undergo extensive metabolism. nih.govtaylorandfrancis.com Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, could involve hydroxylation of the aniline or purine rings. nih.gov These hydroxylated intermediates would then be susceptible to Phase II conjugation. The exocyclic amine group can also undergo N-oxidation. nih.gov However, a definitive metabolic pathway for this compound has not been published.

Cytochrome P450 (CYP) and UGT Enzyme Induction/Inhibition Studies (In Vitro)

In vitro assays are crucial for predicting potential drug-drug interactions. labcorp.com These studies assess the potential of a compound to inhibit or induce the activity of major drug-metabolizing enzymes.

CYP Inhibition: The potential of this compound to inhibit key CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) would typically be evaluated using human liver microsomes. criver.com Such studies determine the IC50 values, indicating the concentration required to inhibit 50% of the enzyme's activity. No such data is available for this compound.

UGT Induction: The potential for a compound to induce UGT enzyme expression is often investigated in cultured human hepatocytes. creative-bioarray.com An increase in UGT activity could enhance the clearance of co-administered drugs that are substrates for these enzymes. nih.gov There are no published reports on the UGT induction potential of this compound.

Interactive Data Table: In Vitro Enzyme Interaction Profile of this compound (Data Not Available)

Enzyme Family Assay Type Specific Isoforms Tested Result (e.g., IC50, Fold Induction)
Cytochrome P450 Inhibition CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 Data Not Available

Ex Vivo Pharmacokinetic Profiling in Animal Models (e.g., Rodents)

Animal models, particularly rodents, are essential for understanding the in vivo behavior of a new chemical entity. aurigeneservices.com These studies provide key pharmacokinetic parameters.

Oral Bioavailability and Systemic Exposure Determination

Oral bioavailability (F%) measures the fraction of an orally administered dose that reaches systemic circulation. It is a critical parameter for orally delivered drugs. enamine.net Determining this involves administering the compound both intravenously (IV) and orally (PO) to rodents and measuring the plasma concentrations over time to calculate the area under the curve (AUC). enamine.netlabcorp.com There is no published data on the oral bioavailability or systemic exposure of this compound in any animal model.

Tissue Distribution Analysis Across Key Organs

Tissue distribution studies reveal how a compound distributes throughout the body after absorption. nih.gov This information is important for understanding efficacy and potential toxicity. Typically, radiolabeled compound is administered to rodents, and at various time points, key organs (e.g., liver, kidney, lung, brain, spleen) are collected to measure the concentration of the compound and its metabolites. enamine.netnih.gov No tissue distribution studies for this compound have been reported.

Excretion Pathways and Kinetics (Urinary, Fecal)

Excretion studies identify the primary routes by which a compound and its metabolites are eliminated from the body. parazapharma.com Rodents are often housed in metabolic cages to allow for the separate collection of urine and feces over a period of time after drug administration. parazapharma.com The amounts of the parent compound and its metabolites in each matrix are then quantified. This data for this compound is not available in the scientific literature. The ultimate breakdown product of purine metabolism in humans is uric acid, which is primarily excreted by the kidneys. quizlet.com

Interactive Data Table: Summary of Ex Vivo Pharmacokinetic Parameters for this compound in Rodents (Data Not Available)

Pharmacokinetic Parameter Description Value
Oral Bioavailability (F%) Fraction of oral dose reaching systemic circulation Data Not Available
Cmax (Oral) Maximum plasma concentration after oral dosing Data Not Available
Tmax (Oral) Time to reach maximum plasma concentration Data Not Available
AUC (Oral/IV) Area under the plasma concentration-time curve Data Not Available
Tissue Distribution Concentration in key organs (e.g., liver, kidney) Data Not Available
% Excreted in Urine Percentage of dose eliminated in urine Data Not Available

Preclinical Pharmacokinetic Data for this compound Not Publicly Available

Despite a comprehensive search of publicly available scientific literature and databases, specific preclinical pharmacokinetic data regarding the half-life and clearance of the chemical compound this compound could not be located.

Extensive searches were conducted using various terminology, including "this compound pharmacokinetics," "this compound ADME," "preclinical data for 6-arylpurine derivatives," and "pharmacokinetic profile of 6-substituted purine analogs." The search encompassed a wide range of scientific publications and databases.

While the search yielded information on the synthesis, chemical properties, and biological activities of various substituted purine analogs, no studies detailing the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of this compound were identified. Consequently, no data on its biological half-life or clearance rates in any preclinical model is available in the public domain.

It is possible that such pharmacokinetic studies have been conducted by private pharmaceutical or research organizations and the data remains proprietary and unpublished. Without access to this information, it is not possible to provide the detailed research findings and data tables as requested in the article outline.

Therefore, the section on "," specifically subsection 6.4.4 on "Half-life and Clearance Determination," cannot be generated at this time.

Analytical Methodologies for Research and Quantification of 3 7h Purin 6 Yl Aniline

Chromatographic Techniques for Purity and Identity Assessment

Chromatography is a cornerstone for the separation and analysis of 3-(7H-purin-6-yl)aniline. The choice of technique is dictated by the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound. Due to the polar nature of the purine (B94841) and aniline (B41778) moieties, reversed-phase HPLC is the most common approach.

Method development for this compound would typically involve a C18 or C8 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.commdpi.com Gradient elution is often preferred to achieve optimal separation of the main compound from any impurities. creative-proteomics.com

Detection is commonly performed using a UV detector, as the purine and aromatic rings exhibit strong absorbance in the UV spectrum. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. For enhanced sensitivity and selectivity, fluorescence detection can also be explored, potentially after derivatization. researchgate.netresearchgate.net

Validation of an HPLC method for this compound would be conducted in accordance with ICH guidelines, evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm

This table presents a typical starting point for method development and is not based on experimentally verified data for this specific compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. However, GC can be employed following a derivatization step that converts the polar amine and purine functional groups into more volatile and thermally stable derivatives. researchgate.net

Common derivatization reagents for such compounds include silylating agents (e.g., BSTFA) or acylating agents. researchgate.net The resulting derivatives can then be separated on a non-polar or medium-polarity capillary column and detected by a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). This approach, while feasible, is often more complex than HPLC and is typically reserved for specific analytical challenges where HPLC is not suitable.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a hybrid approach between gas and liquid chromatography and can be a valuable tool for the analysis of purine derivatives. Using supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol, SFC can offer faster separations and reduced solvent consumption compared to HPLC. For a molecule like this compound, SFC could provide unique selectivity, particularly for separating it from structurally similar impurities. Chiral SFC methods could also be developed if enantiomeric separation is required.

Mass Spectrometry (MS) for Structural Confirmation and Quantification

Mass Spectrometry is an indispensable tool for the analysis of this compound, providing molecular weight information, structural elucidation through fragmentation patterns, and highly sensitive quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices

For the quantification of this compound in complex biological matrices such as plasma or urine, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. plos.orgnih.gov This technique combines the separation power of HPLC with the sensitivity and selectivity of triple quadrupole mass spectrometry.

A typical LC-MS/MS method involves electrospray ionization (ESI), which is well-suited for polar molecules like purine derivatives. mdpi.com The analysis is often performed in positive ion mode, monitoring the transition of the protonated molecule ([M+H]⁺) to specific product ions. This Multiple Reaction Monitoring (MRM) provides exceptional selectivity, minimizing interference from matrix components. nih.gov Sample preparation for biological samples usually involves protein precipitation or solid-phase extraction to remove interferences and concentrate the analyte. mdpi.com

Table 2: Hypothetical MRM Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound226.1120.1ESI+
This compound226.193.1ESI+

Note: These m/z values are calculated based on the compound's structure and represent plausible fragmentation pathways. Actual values would need to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with sub-ppm mass accuracy. longdom.org This capability is crucial for confirming the elemental composition of this compound and for identifying unknown metabolites or degradation products. nih.gov

When coupled with liquid chromatography (LC-HRMS), this technique can screen for the compound and its related substances in complex samples without the need for reference standards for every potential impurity. labrulez.com The high resolving power allows the separation of ions with very similar mass-to-charge ratios, which is essential for confident identification in intricate mixtures. nih.gov HRMS is a powerful tool in research settings for metabolite identification and for characterizing reference standards.

Ion Mobility Spectrometry for Isomer Differentiation

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomeric compounds that are indistinguishable by mass alone. nih.gov For this compound, IMS is crucial for distinguishing it from its structural isomers, such as 2-(7H-purin-6-yl)aniline and 4-(7H-purin-6-yl)aniline.

The separation in IMS is based on the different drift times of ions through a drift tube filled with a neutral buffer gas under the influence of an electric field. The drift time is proportional to the ion's collision cross-section (CCS), which is a measure of its rotational average projected area. Isomers with different substitution patterns on the aniline ring, such as the meta-substituted this compound, will have distinct three-dimensional shapes and therefore different CCS values compared to their ortho- and para-substituted counterparts. This difference in shape leads to varying mobilities in the gas phase, allowing for their separation and individual identification. uni-hannover.de High-resolution IMS techniques can resolve even subtle structural differences, providing baseline separation of such isomers. uni-hannover.de

Spectroscopic Techniques for Characterization of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the purine and aniline rings. The purine ring protons, H2 and H8, would appear as distinct singlets in the downfield region (typically δ 8.0-9.0 ppm). The protons of the aniline ring would present a more complex pattern in the aromatic region (typically δ 7.0-8.0 ppm) due to spin-spin coupling. The proton at the C2' position would likely appear as a singlet or a narrow triplet, while the protons at C4', C5', and C6' would show doublet and triplet splitting patterns characteristic of a meta-substituted benzene (B151609) ring. The N-H protons of the purine and aniline moieties would appear as broad singlets, and their chemical shifts would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for each carbon atom in the purine and aniline rings. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing purine ring. The carbons of the purine ring typically resonate in the range of δ 115-160 ppm. The substituted carbon of the aniline ring (C3') attached to the purine would have a specific chemical shift, while the other aniline carbons would appear in the typical aromatic region of δ 115-130 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aniline ring. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. The HMBC spectrum is crucial for establishing long-range connectivity, for instance, by showing correlations between the purine protons and the aniline carbons, confirming the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for purine and aniline derivatives. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Purine H2 ~8.5 (s) ~152
Purine H8 ~8.7 (s) ~145
Purine C4 - ~155
Purine C5 - ~125
Purine C6 - ~158
Aniline H2' ~7.8 (s) ~120
Aniline H4' ~7.5 (d) ~122
Aniline H5' ~7.2 (t) ~129
Aniline H6' ~7.4 (d) ~118
Aniline C1' - ~147
Aniline C3' - ~138
Purine NH ~13.0 (br s) -

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the aniline's primary amine and the purine's secondary amine would appear as distinct bands in the 3200-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic rings would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the purine and benzene rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ fingerprint region. The C-N stretching vibrations would also be present in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals. The purine ring system would also have characteristic Raman bands. Because of the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, allowing for a more complete vibrational analysis. researchgate.net

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Aniline & Purine) Stretching 3200 - 3500
Aromatic C-H Stretching 3000 - 3100
C=N, C=C (Aromatic rings) Stretching 1400 - 1650
C-N Stretching 1250 - 1350

UV-Visible Spectroscopy for Concentration Determination and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. researchgate.netnist.gov The purine and aniline moieties in this compound are both chromophores that absorb in the UV region. The spectrum would be expected to show strong absorption bands corresponding to π→π* transitions within the conjugated aromatic systems of the purine and aniline rings. The position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent polarity. This technique is also useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.

X-ray Crystallography for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction Analysis of this compound

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ucl.ac.ukmdpi.com If suitable single crystals of this compound can be grown, this technique would provide a wealth of structural information. nih.govmdpi.com

The analysis would yield the exact bond lengths, bond angles, and torsion angles within the molecule. researchgate.net It would confirm the connectivity of the purine and aniline rings at the C6 and C3' positions, respectively. Furthermore, it would reveal the conformation of the molecule in the solid state, including the dihedral angle between the planes of the purine and aniline rings. Crucially, X-ray crystallography would also provide detailed insights into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding between the N-H groups and nitrogen atoms of adjacent molecules, as well as π-π stacking interactions between the aromatic rings. nih.gov This information is vital for understanding the solid-state properties of the compound.

Table 3: List of Compounds Mentioned

Compound Name
This compound
2-(7H-purin-6-yl)aniline

Co-crystallization with Biological Targets

There is no publicly available data on the co-crystallization of this compound with any biological targets. This type of research is crucial for understanding the specific interactions between a compound and a biological molecule, such as a protein or enzyme, at the atomic level. The absence of such studies suggests that the specific molecular interactions of this compound with biologically relevant macromolecules have not yet been elucidated or published.

Polymorphism Studies

Similarly, no polymorphism studies for this compound have been reported in the scientific literature. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development as different polymorphs can exhibit varying physical and chemical properties, including solubility and stability. The lack of published research in this area indicates that the solid-state chemistry of this compound has not been a focus of public domain research.

Intellectual Property Landscape and Future Research Directions

Analysis of Patent Filings Related to 3-(7H-purin-6-yl)aniline and its Derivatives

While patents specifically claiming the this compound molecule are not readily identifiable in the public domain, the broader patent landscape for 6-substituted purine (B94841) derivatives is rich and indicative of the therapeutic potential of this class of compounds.

Key Patents and Patent Applications Pertaining to Synthesis and Use

The intellectual property surrounding 6-arylaminopurine derivatives encompasses a variety of therapeutic areas. A notable patent, for instance, describes substituted 6-anilinopurine (B17677) derivatives as inhibitors of cytokinin oxidase/dehydrogenase, with potential applications in agriculture and medicine, including delaying cell senescence and suppressing immunostimulation. researchgate.net Other patents focus on the synthesis of libraries of 2,6,8,9-substituted purine compounds, highlighting the modular nature of purine synthesis which allows for the generation of diverse chemical entities for screening against various biological targets. google.com

The synthesis of such compounds often involves the reaction of a 6-halopurine with the corresponding aniline (B41778) derivative. For example, the synthesis of 6-substituted purines from 2-amino-6-chloropurine (B14584) with appropriate reagents has been a common strategy. scielo.org.mx This general approach would be applicable to the synthesis of this compound.

Scope of Claims and Potential Research Freedom

The scope of claims in patents for 6-substituted purines typically covers a genus of compounds defined by a core purine scaffold and a range of possible substituents at various positions. This can present challenges for researchers looking to develop new analogues, as broad claims may limit the freedom to operate. However, opportunities for novel intellectual property often arise from the discovery of new, non-obvious derivatives with improved potency, selectivity, or pharmacokinetic properties. Research into specific substitution patterns on the aniline ring of 6-anilinopurines, such as in the case of this compound, may fall outside the scope of existing broad patents, offering a window for new patent filings.

Strategic Development of Next-Generation this compound Analogues

The development of next-generation analogues of this compound would likely be guided by structure-activity relationship (SAR) studies aimed at optimizing its biological activity against specific targets. Research on other 6-substituted purines has shown that modifications at the C2, C8, and N9 positions of the purine ring, as well as on the appended aryl group, can significantly impact efficacy and selectivity. researchgate.net

For instance, the introduction of various substituents on the phenyl ring of 6-phenylpurine analogues has been shown to influence their cytotoxic activity against cancer cell lines. researchgate.net Similarly, the development of 6-substituted purinyl alkoxycarbonyl amino acids has been explored for their immunostimulatory properties, with activity being dependent on the nature of the 6-substituent and the amino acid moiety. nih.gov

A rational design approach for analogues of this compound could involve:

Modification of the aniline ring: Introducing various substituents to probe interactions with the target protein.

Substitution at the N9 position: Altering solubility and pharmacokinetic properties.

Modification at the C2 and C8 positions: Enhancing potency and selectivity.

Exploration of Novel Therapeutic Research Areas Based on Pre-clinical Findings

Pre-clinical research on 6-substituted purine derivatives has unveiled a wide range of potential therapeutic applications. These compounds have been investigated for their antifungal, anticancer, and immunostimulatory activities. scielo.org.mxresearchgate.netnih.gov

The antifungal activity of a series of 6-substituted purines has been demonstrated against various fungal species, with some compounds showing promising activity. scielo.org.mx In the realm of oncology, numerous 6-phenylpurine analogues have been synthesized and evaluated as cytotoxic agents against human cancer cell lines. researchgate.net Furthermore, certain 6-substituted purine derivatives have been shown to stimulate cytotoxic T lymphocytes, indicating their potential as immunomodulatory agents. nih.gov

Based on these findings for related compounds, this compound and its derivatives could be explored for their potential in the following therapeutic areas:

Oncology: As inhibitors of protein kinases or other enzymes involved in cancer cell proliferation.

Immunology: As modulators of immune responses for the treatment of cancer or autoimmune diseases.

Infectious Diseases: As antimicrobial or antifungal agents.

Challenges and Opportunities in Translating Pre-clinical Discoveries

The translation of promising pre-clinical findings for purine-based compounds into clinical applications is fraught with challenges. These include issues with solubility, metabolic stability, off-target effects, and potential toxicity. A significant hurdle is ensuring that the compound reaches its intended target in the body at a sufficient concentration and for an adequate duration to exert its therapeutic effect.

However, the versatility of the purine scaffold also presents numerous opportunities. The ability to readily modify the purine ring at multiple positions allows for the fine-tuning of a compound's properties to overcome these challenges. For example, prodrug strategies can be employed to improve bioavailability, and specific substitutions can be made to block metabolic pathways that lead to inactivation.

Emerging Technologies and Methodologies for Purine-Based Compound Research

Recent advances in technology are significantly impacting the research and development of purine-based compounds. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of purine derivatives against a multitude of biological targets. Computational methods, such as molecular docking and virtual screening, are being used to predict the binding of purine analogues to their targets and to guide the design of new compounds with improved properties.

Furthermore, the development of novel synthetic methodologies is facilitating the creation of more complex and diverse purine libraries. Solid-phase synthesis techniques, for example, enable the efficient production of a wide range of substituted purines for biological evaluation. google.com

Q & A

Q. What are the recommended synthetic routes for 3-(7H-purin-6-yl)aniline, and how do reaction conditions influence yield and purity?

Answer: Synthesis of this compound can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis.
  • Temperature control : Elevated temperatures (~100–120°C) improve substitution efficiency but risk decomposition of the purine moiety.
  • Catalyst optimization : Pd(PPh₃)₄ or CuI can mediate coupling reactions, with ligand choice affecting regioselectivity .
    Methodological validation via HPLC (≥95% purity) and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Answer:

  • FTIR : Identify N-H stretches (3250–3350 cm⁻¹ for aniline) and purine ring vibrations (1600–1650 cm⁻¹).
  • NMR : 1^1H NMR resolves aromatic protons (δ 6.5–8.5 ppm), while 13^{13}C NMR confirms purine C6 substitution (δ ~150 ppm).
  • UV-Vis : Absorbance at 260–280 nm indicates π→π* transitions in the purine ring.
    Comparative analysis with analogs (e.g., 3-(trifluoromethylthio)aniline) helps distinguish electronic effects of substituents .

Q. What are the key structural analogs of this compound, and how do their substitution patterns affect physicochemical properties?

Answer:

Analog Substituent Key Property Differences
3-(5-Methyl-1,2,4-triazol-1-yl)anilineTriazole ringEnhanced metal coordination capacity
3-(Trifluoromethylthio)aniline-SCF₃ groupIncreased lipophilicity and metabolic stability
3-(4-Aminobenzyl)anilineBenzyl-amino groupImproved solubility in aqueous media
Substituent position (meta vs. para) and electronic nature (e.g., electron-withdrawing groups) significantly alter solubility and bioactivity .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

Answer:

  • DFT calculations : B3LYP/6-311++G** basis sets model HOMO-LUMO gaps to predict charge transfer and redox behavior.
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis.
  • Transition state analysis : Identify energy barriers for substitution reactions (e.g., ~5 eV for geometric isomerization in aniline derivatives) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Comparative binding assays : Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) across analogs.
  • Metabolic profiling : LC-MS/MS identifies metabolites that may antagonize or enhance parent compound activity.
  • Cohort stratification : In cell-based studies, control for genetic variability (e.g., enzyme expression levels) using CRISPR-edited cell lines .

Q. What experimental strategies are effective in studying the enzyme inhibition mechanisms of this compound derivatives?

Answer:

  • Kinetic assays : Monitor time-dependent inhibition via stopped-flow spectroscopy (e.g., purine nucleoside phosphorylase inhibition).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. non-competitive inhibition.
  • X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to guide rational design (e.g., optimizing hydrogen bonding with active-site residues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.